3-(Azocan-1-yl)propan-1-ol

Description

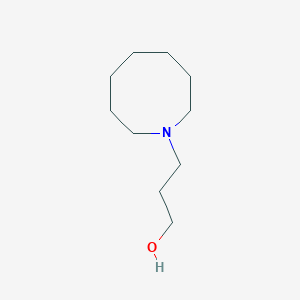

3-(Azocan-1-yl)propan-1-ol is a tertiary alcohol featuring an eight-membered saturated azocane ring (C₇H₁₄N) attached to the third carbon of a propanol backbone. The azocane moiety confers conformational flexibility and basicity due to its amine functionality, making it a candidate for pharmaceutical and catalytic applications.

Properties

IUPAC Name |

3-(azocan-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYLJRHPYHJWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489029 | |

| Record name | 3-(Azocan-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-97-2 | |

| Record name | 3-(Azocan-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-yl)propan-1-ol typically involves the reaction of azocane with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in azocane attacks the carbon atom in 3-chloropropanol, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Azocan-1-yl)propanal or 3-(Azocan-1-yl)propanone.

Reduction: Formation of 3-(Azocan-1-yl)propanamine.

Substitution: Formation of 3-(Azocan-1-yl)propyl halides or esters.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3-(Azocan-1-yl)propan-1-ol typically involves nucleophilic substitution reactions. The reaction between azocane and 3-chloropropanol under basic conditions leads to the formation of this compound. The general reaction can be summarized as follows:Chemical Properties:

This compound features a hydroxyl group that can participate in various chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to yield the corresponding amine.

- Substitution: The hydroxyl group can be replaced by other functional groups, such as halides or esters.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique azocane structure influences its reactivity and interactions with other compounds, making it a target for various synthetic methodologies.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, making them candidates for further investigation in drug development.

| Study | Findings |

|---|---|

| Study A | Demonstrated antifungal activity against Candida species. |

| Study B | Showed cytotoxic effects on cancer cell lines. |

Medicine

The compound is being explored for its therapeutic properties:

- Neuroprotective Effects: Research indicates that it may stabilize microtubules, which is crucial for neuronal health. This stabilization could potentially mitigate neurodegenerative diseases by reducing tau pathology and improving axonal integrity.

| Application | Mechanism |

|---|---|

| Neurodegeneration | Stabilizes microtubules, reducing tau pathology. |

| Antifungal Treatment | Inhibits biofilm formation in fungal cells. |

Case Study 1: Neuroprotective Properties

A study investigated the effects of this compound on microtubule stabilization in neuronal cells. Results indicated that treatment with this compound led to increased microtubule density and reduced axonal dystrophy in a mouse model of tauopathy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. It was found that modifications to the azocane ring could enhance antifungal activity against various pathogens, suggesting that structural optimization could lead to more effective treatments .

Mechanism of Action

The mechanism of action of 3-(Azocan-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The azocane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Triazole derivatives (e.g., ) exhibit modular synthesis via click chemistry, with yields ~60–70%. Their aromaticity enables hydrogen bonding and dipole interactions. Azocane vs.

Molecular Weight and Functionality :

- Azocan-1-yl (estimated MW ~143.23 g/mol) is lighter than benzo[b]furan (268.31 g/mol) but heavier than imidazole derivatives (126.16 g/mol). Its amine group may enhance solubility in acidic environments.

Synthetic Efficiency :

- Yields vary widely (61–92%), with halogenated compounds (e.g., bromobenzo[d][1,3]dioxole, ) achieving high purity. Azocane synthesis may require ring-closing metathesis or amine alkylation, similar to pyridine derivatives (71% yield, ).

Spectral and Physical Properties

- NMR Shifts :

- MS Data :

- Imidazole derivatives (m/z 127, ) are lighter than triazoles (m/z 158, ). Azocane’s molecular ion would depend on its exact formula.

Biological Activity

3-(Azocan-1-yl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 171.29 g/mol. The structure features an azocane ring connected to a propanol chain, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, particularly against fungal pathogens like Candida species. The structural components of this compound may contribute to its efficacy in this area.

- Cytotoxicity : Evaluations of cytotoxic effects are crucial in determining the safety profile of any new compound. In vitro studies should assess the viability of various cell lines when exposed to this compound.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with cellular membranes or inhibit key metabolic pathways in pathogens.

Antifungal Activity

A study comparing various derivatives with azole structures indicated that compounds similar to this compound displayed significant antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for traditional antifungal agents like fluconazole, suggesting a promising avenue for therapeutic development .

| Compound | MIC (μmol/mL) | Comparison Agent | Comparison MIC (μmol/mL) |

|---|---|---|---|

| This compound | TBD | Fluconazole | >1.6325 |

| Similar Derivative A | 0.0833 | Fluconazole | >1.6325 |

Cytotoxicity Studies

Cytotoxicity assays using murine fibroblast cell lines indicated that at concentrations close to their MIC values, many azole derivatives exhibited negligible cytotoxic effects. This suggests that this compound could potentially have a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes for 3-(Azocan-1-yl)propan-1-ol, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key parameters include catalyst loading (e.g., Cu(I) salts), solvent polarity, and temperature. For example, CuAAC reactions typically proceed at 25–60°C in polar solvents like DMF or water, with yields >80% under optimized conditions . Alternative routes may involve nucleophilic substitution of azocane derivatives with propanol precursors, requiring careful control of stoichiometry and reaction time to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the azocane ring and propanol backbone. X-ray crystallography provides unambiguous stereochemical details, as demonstrated for structurally similar compounds like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., O-H stretching at ~3300 cm⁻¹).

Q. How can researchers assess the purity of this compound during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended. Gas Chromatography (GC) may also be used if the compound is volatile. Purity thresholds >95% are typical for biological testing, as seen in antifungal studies of triazole-propanol derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model transition states for reactions involving the azocane nitrogen or hydroxyl group. For example, studies on azide-alkyne cycloadditions use DFT to predict regioselectivity and activation energies . Molecular dynamics simulations may also explore solvent effects or interactions with biological targets.

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

Systematic variation of experimental parameters is critical. For antifungal assays, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from differences in fungal strains, culture media, or endpoint criteria. Cross-validation using standardized protocols (e.g., CLSI guidelines) and dose-response curve analysis can reconcile conflicting results .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

Steric and electronic effects dominate regioselectivity. For instance, bulky substituents on the azocane ring may direct reactions to the propanol hydroxyl group. Catalytic systems like Pd nanoparticles (used in hydrogenation of acetylenic compounds) or chiral ligands can enhance selectivity, as observed in related propanol derivatives .

Q. How does the azocane ring influence the compound’s physicochemical properties?

The seven-membered azocane ring introduces conformational flexibility, affecting solubility and hydrogen-bonding capacity. Comparative studies with smaller heterocycles (e.g., piperidine derivatives) show larger rings reduce melting points and increase lipophilicity, impacting bioavailability .

Methodological Considerations

Q. What experimental designs are recommended for studying the stability of this compound under varying pH conditions?

Accelerated stability testing in buffered solutions (pH 1–13) at 40°C can model degradation pathways. Monitor changes via HPLC and LC-MS to identify hydrolysis or oxidation products. For example, propanol derivatives with labile functional groups (e.g., esters) show pH-dependent degradation .

Q. How can researchers validate the biological activity of this compound in target-based assays?

Use orthogonal assays to confirm mechanism of action. For enzyme inhibition studies, combine kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with ITC (Isothermal Titration Calorimetry) to measure binding affinity. Cell-based assays (e.g., viability or reporter gene systems) provide functional validation .

Q. What analytical workflows address low yields in large-scale synthesis of this compound?

Scale-up challenges include heat dissipation and mixing efficiency. Employ Process Analytical Technology (PAT) tools like in-situ FT-IR for real-time monitoring. Continuous-flow reactors improve reproducibility for CuAAC reactions, as demonstrated in propan-2-ol derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.